Cas no 1248790-72-8 (1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide)

1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide
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- インチ: 1S/C10H13ClN4O/c11-8-10(14-4-3-13-8)15-5-1-7(2-6-15)9(12)16/h3-4,7H,1-2,5-6H2,(H2,12,16)
- InChIKey: ZMRCZFQYKCUQMK-UHFFFAOYSA-N
- SMILES: N1(C2=NC=CN=C2Cl)CCC(C(N)=O)CC1
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-1865-0.25g |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide |
1248790-72-8 | 95%+ | 0.25g |
$551.0 | 2023-09-07 | |
Life Chemicals | F1908-1865-1g |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide |
1248790-72-8 | 95%+ | 1g |
$611.0 | 2023-09-07 | |
TRC | C125516-1g |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide |
1248790-72-8 | 1g |
$ 865.00 | 2022-06-06 | ||
Life Chemicals | F1908-1865-10g |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide |
1248790-72-8 | 95%+ | 10g |
$2566.0 | 2023-09-07 | |
Life Chemicals | F1908-1865-2.5g |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide |
1248790-72-8 | 95%+ | 2.5g |
$1222.0 | 2023-09-07 | |
Life Chemicals | F1908-1865-5g |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide |
1248790-72-8 | 95%+ | 5g |
$1833.0 | 2023-09-07 | |
Life Chemicals | F1908-1865-0.5g |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide |
1248790-72-8 | 95%+ | 0.5g |
$580.0 | 2023-09-07 | |
TRC | C125516-100mg |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide |
1248790-72-8 | 100mg |
$ 135.00 | 2022-06-06 | ||
TRC | C125516-500mg |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide |
1248790-72-8 | 500mg |
$ 570.00 | 2022-06-06 |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamideに関する追加情報
Introduction to 1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide (CAS No. 1248790-72-8)
The compound 1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide (CAS No. 1248790-72-8) represents a significant advancement in the field of medicinal chemistry, particularly in the design and development of novel pharmacological agents. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential therapeutic applications. The presence of both chloropyrazine and piperidine moieties in its molecular structure suggests a versatile chemical scaffold that could be modulated for various biological targets.
From a chemical perspective, the 1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide molecule exhibits a distinct arrangement of functional groups, which includes a chlorinated pyrazine ring connected to a piperidine moiety via an amide bond. This specific configuration is critical for its interaction with biological systems, particularly enzymes and receptors. The chloropyrazine segment is known for its ability to participate in hydrogen bonding and hydrophobic interactions, while the piperidine ring contributes to the compound's overall solubility and metabolic stability. These features make it an attractive candidate for further exploration in drug discovery.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting kinases and other enzyme families involved in cancer progression. The 1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide structure shares similarities with several known kinase inhibitors, suggesting that it may exhibit inhibitory activity against relevant targets. Preliminary computational studies have indicated that this compound could bind effectively to the active sites of certain kinases, potentially disrupting their function and thereby inhibiting tumor growth.
Moreover, the 1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide molecule has been investigated for its potential role in modulating immune responses. Immune checkpoint inhibitors have revolutionized the treatment of various cancers by enhancing the body's ability to recognize and attack tumor cells. The structural features of this compound hint at its ability to interact with immune-related proteins, making it a promising candidate for immunotherapy applications. Research is ongoing to elucidate its mechanisms of action and to optimize its efficacy in preclinical models.
The synthesis of 1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the core pyrazin-piperidine scaffold efficiently. The introduction of the amide group at the 4-position of the piperidine ring is achieved through nucleophilic acyl substitution reactions, which are well-established in synthetic organic chemistry.
One of the key challenges in working with 1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide is its potential sensitivity to environmental factors such as moisture and light. Therefore, careful storage conditions are essential to maintain its stability during both synthesis and characterization. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structural integrity and purity of the compound.
The pharmacokinetic properties of 1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide are another critical area of investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic index. Preclinical studies have begun to explore these parameters using animal models, providing valuable insights into its potential pharmacological profile. These studies are crucial for guiding future clinical trials and ensuring that the compound progresses safely through development.
In conclusion, 1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide (CAS No. 1248790-72-8) represents a promising lead compound in medicinal chemistry with potential applications in oncology and immunotherapy. Its unique structural features and preliminary biological activity make it an attractive candidate for further research and development. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases.
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